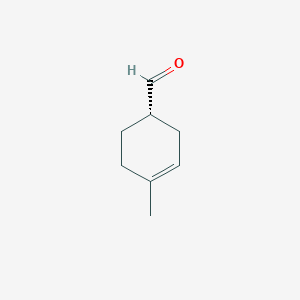
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde, also known as MCHCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MCHCA is a chiral aldehyde that can be synthesized through various methods, including the oxidation of 4-methylcyclohex-3-ene-1-ol.
Scientific Research Applications
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be used as a chiral building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can also be used as a ligand in asymmetric catalysis, which is an important tool in organic synthesis.
Mechanism Of Action
The mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde is not well understood. However, studies have suggested that (1S)-4-methylcyclohex-3-ene-1-carbaldehyde may act as a nucleophile in some reactions, such as the Michael addition and the Mannich reaction. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can also form stable complexes with metal ions, such as copper and palladium, which can be used in catalytic reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde. However, studies have suggested that (1S)-4-methylcyclohex-3-ene-1-carbaldehyde may have antioxidant and anti-inflammatory properties. (1S)-4-methylcyclohex-3-ene-1-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde has several advantages for lab experiments, including its high selectivity and yield in synthesis, its stability under various conditions, and its potential applications in asymmetric catalysis. However, (1S)-4-methylcyclohex-3-ene-1-carbaldehyde also has some limitations, including its high cost, limited availability, and potential toxicity.
Future Directions
There are several future directions for research on (1S)-4-methylcyclohex-3-ene-1-carbaldehyde. One direction is to study the mechanism of action of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde in more detail, particularly its interactions with metal ions and other nucleophiles. Another direction is to explore the potential applications of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde in materials science, such as the synthesis of chiral polymers and nanoparticles. Additionally, more research is needed to understand the biochemical and physiological effects of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde, particularly its potential as an antioxidant and anti-inflammatory agent.
Synthesis Methods
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be synthesized through the oxidation of 4-methylcyclohex-3-ene-1-ol using various oxidizing agents, such as potassium permanganate, sodium hypochlorite, and chromium trioxide. The reaction can be carried out under different conditions, including acidic, basic, or neutral environments. The yield and selectivity of (1S)-4-methylcyclohex-3-ene-1-carbaldehyde can be affected by the reaction conditions and the choice of oxidizing agent.
properties
CAS RN |
155156-87-9 |
|---|---|
Product Name |
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde |
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S)-4-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,6,8H,3-5H2,1H3/t8-/m1/s1 |
InChI Key |
YPHGCKOZJCGDTF-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)C=O |
SMILES |
CC1=CCC(CC1)C=O |
Canonical SMILES |
CC1=CCC(CC1)C=O |
synonyms |
3-Cyclohexene-1-carboxaldehyde, 4-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



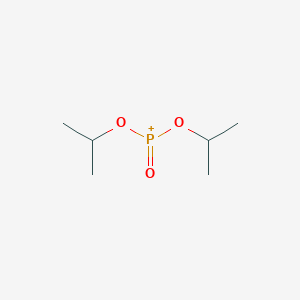
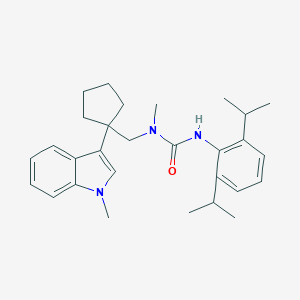
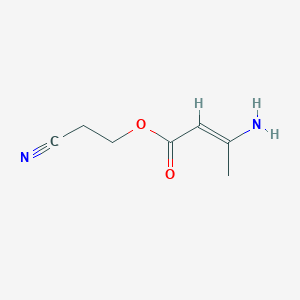
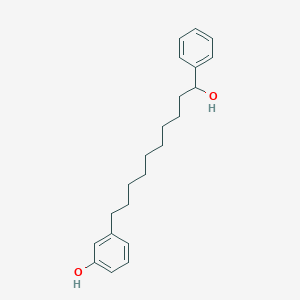
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
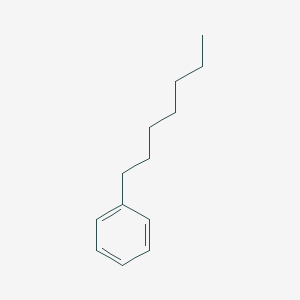
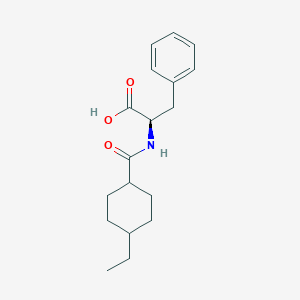
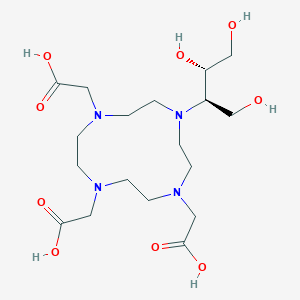
![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)
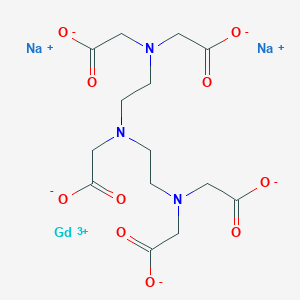
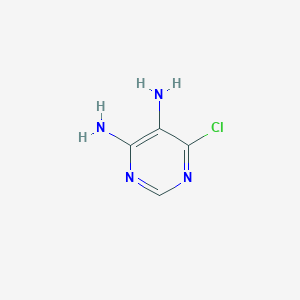
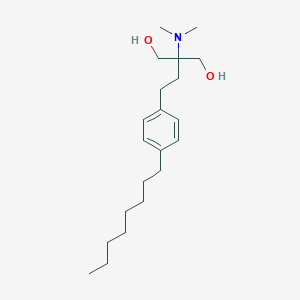
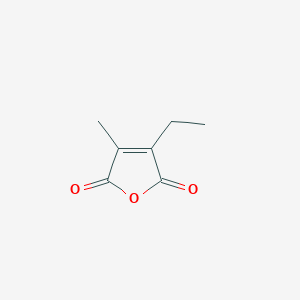
![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)